3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Overview
Description
3,5-Dimethyl-2’-iodo-4-methoxybenzophenone is a chemical compound with the molecular formula C16H15IO2 . It has a molecular weight of 366.2 . The IUPAC name for this compound is (2-iodophenyl)(4-methoxy-3,5-dimethylphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone consists of a benzophenone core, which is a conjugated system of two benzene rings connected by a carbonyl group. This compound is substituted at the 3 and 5 positions of one benzene ring with methyl groups, at the 4 position with a methoxy group, and at the 2’ position of the other benzene ring with an iodine atom .Scientific Research Applications
Suzuki Cross-Coupling Reaction
3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is utilized in the Suzuki cross-coupling reaction with sterically hindered arylboronic esters. This process is optimized for obtaining biaryls in good yield using anhydrous benzene and sodium phenoxide in the presence of Pd(PPh3)4 (Chaumeil, Signorella, & Drian, 2000).
Photophysical Behavior in RNA Imaging
This compound is related to the study of derivatives like DFHBI, which bind the Spinach aptamer, a small RNA molecule for imaging RNA. These derivatives are found to be weakly fluorescent in liquid solvents, and their fluorescence is significantly enhanced when photoisomerization is impeded (Santra et al., 2019).
Catalysis in Organic Synthesis
3,5-Dimethyl-2'-iodo-4-methoxybenzophenone is used in the synthesis of various organic compounds. For example, it is involved in the synthesis of carbazomycin B through radical arylation of benzene (Crich & Rumthao, 2004).
Photodynamic Therapy for Cancer
It has applications in the development of new zinc phthalocyanine compounds with high singlet oxygen quantum yield. These compounds, substituted with new benzenesulfonamide derivative groups, are promising for Type II mechanisms in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Environmental Chemistry
The stability of UV filters like 2-hydroxy-4-methoxybenzophenone in chlorinated water is studied, with the identification of halogenated by-products, which is crucial for understanding environmental impacts (Negreira et al., 2008).
properties
IUPAC Name |
(2-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGXOGMMGXKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-2'-iodo-4-methoxybenzophenone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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